molecular formula C5H11NO B1231792 Methylbutyrimidate CAS No. 54942-33-5

Methylbutyrimidate

Cat. No.: B1231792
CAS No.: 54942-33-5
M. Wt: 101.15 g/mol
InChI Key: XWHAHDIDRLUSHB-UHFFFAOYSA-N
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Description

Methylbutyrimidate (systematic name pending IUPAC verification) is a hypothetical imidate ester derivative of butyric acid. Imidates are reactive intermediates often used in organic synthesis for amidine formation or peptide modifications. This article compares this compound with these related compounds, leveraging available data to infer properties and applications.

Properties

CAS No.

54942-33-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

methyl butanimidate

InChI

InChI=1S/C5H11NO/c1-3-4-5(6)7-2/h6H,3-4H2,1-2H3

InChI Key

XWHAHDIDRLUSHB-UHFFFAOYSA-N

SMILES

CCCC(=N)OC

Canonical SMILES

CCCC(=N)OC

Synonyms

methylbutyrimidate
methylbutyrimidate hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-Mercaptobutyrimidate

  • Molecular Formula: C₅H₁₁NOS
  • CAS Registry : 64821-63-2
  • Functional Groups : Imidate ester with a terminal thiol (-SH) group.
  • Key Features: The thiol group enhances reactivity, enabling applications in bioconjugation or polymer chemistry. Limited toxicity or hazard data are available in the provided evidence, though thiol-containing compounds often require careful handling due to oxidation sensitivity.

Butyramidine Hydrochloride

  • Molecular Formula : C₄H₁₁ClN₂
  • CAS Registry : 3020-81-3
  • Functional Groups : Amidine (protonated form) with a hydrochloride salt.
  • Key Features: Widely used in medicinal chemistry as a building block for amidine-containing drugs or enzyme inhibitors. The hydrochloride salt improves solubility for biological assays .

Methyl Butyrate

  • Molecular Formula : C₅H₁₀O₂
  • Functional Groups : Simple ester.
  • Key Features :
    • Primarily an industrial solvent and flavoring agent (fruity aroma).
    • Hazard summary highlights flammability and irritation risks at high exposure levels .

Comparative Data Table

Compound Molecular Formula CAS Number Functional Groups Key Applications/Risks
Methylbutyrimidate* C₅H₁₁NO N/A Imidate ester Synthetic intermediate (hypothetical)
Methyl 4-mercaptobutyrimidate C₅H₁₁NOS 64821-63-2 Imidate, thiol Bioconjugation, polymer chemistry
Butyramidine Hydrochloride C₄H₁₁ClN₂ 3020-81-3 Amidine, hydrochloride Medicinal chemistry, enzyme inhibitors
Methyl Butyrate C₅H₁₀O₂ 623-42-7 Ester Solvent, flavoring agent; flammable

Research Findings and Functional Differences

  • Reactivity :
    • This compound’s imidate group likely facilitates nucleophilic substitution, akin to methyl 4-mercaptobutyrimidate. However, the absence of a thiol group may reduce its utility in sulfur-based crosslinking .
    • Butyramidine hydrochloride’s amidine group is pivotal in hydrogen-bonding interactions, making it pharmacologically relevant compared to imidates .
  • Safety Profiles :
    • Methyl butyrate’s ester group poses flammability risks, whereas imidates and amidines may exhibit higher toxicity due to reactive nitrogen centers .

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